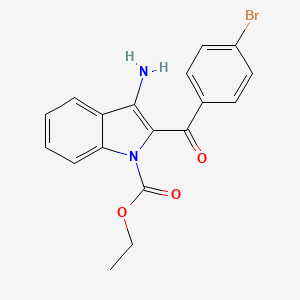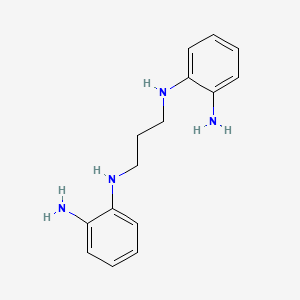
n,n'-Bis(2-aminophenyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Bis(2-aminophenyl)-1,3-propanediamine: is an organic compound that features two amino groups attached to phenyl rings, which are connected by a 1,3-propanediamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with 1,3-dibromopropane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of n,n’-Bis(2-aminophenyl)-1,3-propanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n’-Bis(2-aminophenyl)-1,3-propanediamine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitroso compounds.
Reduction: More saturated amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that can act as catalysts for various organic reactions .
Biology and Medicine:
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism by which n,n’-Bis(2-aminophenyl)-1,3-propanediamine exerts its effects often involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
n,n’-Bis(2-aminophenyl)-1,2-ethanediamine: Similar structure but with a shorter linker, leading to different coordination properties.
n,n’-Bis(2-aminophenyl)-1,4-butanediamine: Longer linker, which can affect the flexibility and reactivity of the compound.
Uniqueness: n,n’-Bis(2-aminophenyl)-1,3-propanediamine is unique due to its specific linker length, which provides a balance between flexibility and rigidity, making it suitable for forming stable metal complexes with specific catalytic properties .
Properties
CAS No. |
30381-69-2 |
|---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
2-N-[3-(2-aminoanilino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,18-19H,5,10-11,16-17H2 |
InChI Key |
PZJKDHMCBCKWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCCNC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


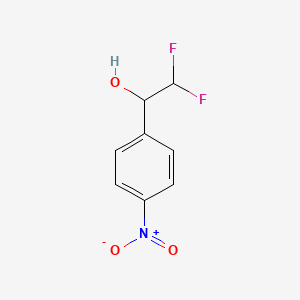
![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
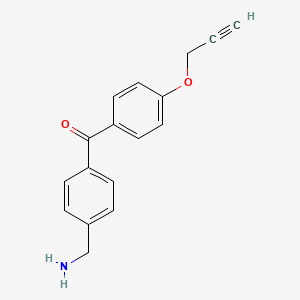
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
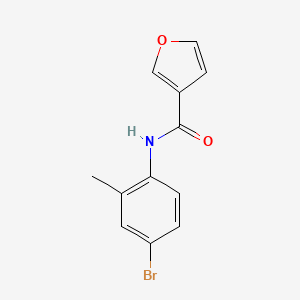
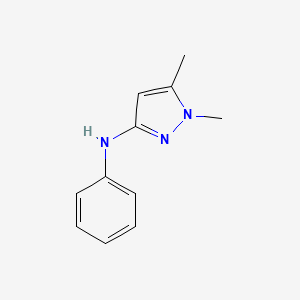

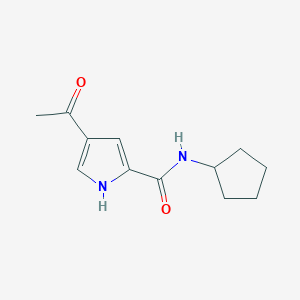

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

